molecular formula C15H16FNO3 B2566346 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide CAS No. 1219844-63-9

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide

Cat. No.: B2566346
CAS No.: 1219844-63-9
M. Wt: 277.295
InChI Key: JGBGAVGOCBLQEC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide is an organic compound that features a fluorophenoxy group and a furan ring

Preparation Methods

The synthesis of 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-fluorophenol and 2-furylpropan-2-amine. These intermediates are then reacted under specific conditions to form the final product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by different groups. Common reagents for these reactions include sodium hydroxide or other nucleophiles.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide can be compared with similar compounds such as:

    2-(2-chlorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    2-(2-bromophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide: The presence of a bromine atom can lead to different chemical and physical properties.

    2-(2-iodophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide:

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(furan-2-yl)propan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3/c1-11(9-12-5-4-8-19-12)17-15(18)10-20-14-7-3-2-6-13(14)16/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBGAVGOCBLQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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